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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818355 Get Quote

Acoforestinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Acoforestinine is a diterpenoid alkaloid first isolated from the roots of Aconitum handelianum.

As a member of the complex family of Aconitum alkaloids, it possesses a unique chemical

structure that warrants detailed investigation for its potential pharmacological applications. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Acoforestinine, including detailed spectroscopic data and experimental protocols

for its isolation and characterization.

Physical and Chemical Properties
The physical and chemical properties of Acoforestinine are summarized in the tables below.

These values are critical for its handling, formulation, and further chemical modification.

General Properties
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Property Value Source

Molecular Formula C₃₅H₅₁NO₁₀ [1]

Molecular Weight 645.78 g/mol [1]

Appearance White amorphous powder [2]

Melting Point 99-101 °C [1]

Boiling Point (Predicted) 712.0 ± 60.0 °C [1]

Density (Predicted) 1.30 g/cm³ [1]

pKa (Predicted) 12.82 ± 0.70 [1]

Exact Mass 645.35129682 N/A

Structural and Chemical Descriptors
Descriptor Value Source

Hydrogen Bond Donor Count 2 N/A

Hydrogen Bond Acceptor

Count
11 N/A

Rotatable Bond Count 12 N/A

Topological Polar Surface Area 125 Å² N/A

Spectroscopic Data
The structural elucidation of Acoforestinine was achieved through a combination of

spectroscopic techniques. The key data are presented below.

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for

determining the elemental composition of a molecule.
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Ion Calculated m/z Found m/z Source

[M+H]⁺ 646.3586 646.3582 [2]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic absorption bands for Acoforestinine are listed below.

Wavenumber (cm⁻¹) Functional Group Source

3454 O-H (hydroxyl) [2]

1724 C=O (ester) [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen

framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

δ (ppm) Multiplicity J (Hz) Assignment Source

1.04 t 7.2 N-CH₂-CH₃ [2]

2.06 s OAc [2]

0.69 s CH₃ [2]

Additional proton

signals are

present in the full

spectrum.
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δ (ppm) Carbon Type Assignment Source

Specific chemical

shifts for all 35

carbons are required

from the original

publication for a

complete table.

Experimental Protocols
The following protocols are based on standard methodologies for the isolation and

characterization of diterpenoid alkaloids from Aconitum species.

Isolation of Acoforestinine
The isolation of Acoforestinine from Aconitum handelianum involves a multi-step extraction

and chromatographic purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of Acoforestinine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818355#physical-and-chemical-properties-of-
acoforestinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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